5-(3-Chlorophenyl)furan-2-carboxylic acid

Description

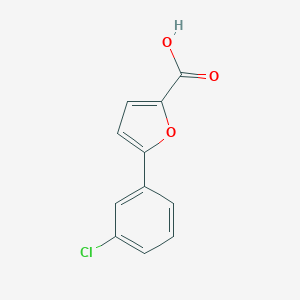

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEBZHHXEPQWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352979 | |

| Record name | 5-(3-chlorophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41019-44-7 | |

| Record name | 5-(3-Chlorophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41019-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-chlorophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Chlorophenyl)furan-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Chlorophenyl)furan-2-carboxylic acid, a halogenated aromatic carboxylic acid, represents a significant scaffold in the landscape of medicinal chemistry and materials science.[1] The unique arrangement of a furan ring, a carboxylic acid moiety, and a chlorophenyl group imparts a distinct combination of physicochemical properties, including aromaticity, acidity, and lipophilicity.[1] These characteristics make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence and position of the chloro substituent on the phenyl ring can significantly influence the molecule's reactivity and biological activity, making it a compound of considerable interest for further research and development.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₃ | PubChem[2] |

| Molecular Weight | 222.62 g/mol | PubChem[2] |

| CAS Number | 41019-44-7 | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | Solid, powder | Cymit Química S.L.[1] |

| XLogP3 | 3.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step process, with a common and effective route involving a Suzuki coupling reaction followed by ester hydrolysis. This approach offers a reliable method for constructing the aryl-furan bond.

Synthetic Workflow

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Step 1: Suzuki Coupling for Methyl 5-(3-chlorophenyl)furan-2-carboxylate

-

To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in 1,4-dioxane, add (3-chlorophenyl)boronic acid (1.2 eq).

-

Add a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

De-gas the mixture with a stream of nitrogen for 15 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90°C and stir overnight under a nitrogen atmosphere.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite.

-

Dilute the filtrate with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl 5-(3-chlorophenyl)furan-2-carboxylate.

Causality behind Experimental Choices:

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride is a common and effective catalyst for Suzuki couplings, facilitating the crucial carbon-carbon bond formation between the furan ring and the phenyl ring.

-

Base: Sodium carbonate is used to activate the boronic acid for the transmetalation step in the catalytic cycle.

-

Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki reactions, as it can dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent the oxidation and degradation of the palladium catalyst.

Step 2: Ester Hydrolysis to this compound

-

Dissolve methyl 5-(3-chlorophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq) to the solution.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, partially concentrate the mixture in vacuo to remove methanol.

-

Acidify the aqueous solution to a pH of 3-4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.

Causality behind Experimental Choices:

-

Base Hydrolysis: Sodium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

-

Solvent Mixture: The methanol/water mixture ensures the solubility of both the ester and the sodium hydroxide.

-

Acidification: Acidification of the carboxylate salt is necessary to protonate it and obtain the final carboxylic acid product, which is then extracted into the organic phase.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan and phenyl rings. The furan protons would appear as doublets, and the aromatic protons on the chlorophenyl ring would exhibit a more complex splitting pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position. The chemical shifts of the aromatic and furan carbons would also be indicative of the structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

C-O stretching and O-H bending vibrations for the carboxylic acid.

-

C-H and C=C stretching vibrations for the aromatic and furan rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the molecular formula. The fragmentation pattern can also provide structural information.

Potential Applications in Drug Development

The 5-phenylfuran-2-carboxylic acid scaffold is a recurring motif in compounds with diverse biological activities, suggesting its potential as a privileged structure in drug discovery.[3]

Antimicrobial Activity

Furan-containing compounds have been extensively investigated for their antimicrobial properties.[4] The 5-aryl-furan-2-carboxylic acid moiety, in particular, has been identified as a promising pharmacophore for the development of novel antibacterial agents. For instance, compounds with this core structure have been explored as inhibitors of bacterial enzymes, such as those involved in iron acquisition in mycobacteria, a critical pathway for bacterial survival.[3] The substitution pattern on the phenyl ring plays a crucial role in modulating the potency and selectivity of these inhibitors.

Other Potential Therapeutic Areas

The versatility of the furan scaffold extends to other therapeutic areas.[4] Derivatives of 5-phenylfuran-2-carboxylic acid could be investigated for their potential as anti-inflammatory, antiviral, or anticancer agents. The carboxylic acid group can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

-

Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure and reactive functional groups allow for its use as a key intermediate in the synthesis of a wide range of derivatives. The insights into its synthesis, characterization, and potential biological activities provided in this guide are intended to support researchers and drug development professionals in their efforts to explore the full potential of this and related compounds in the quest for novel therapeutic agents and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Formyl-2-furancarboxylic Acid. National Center for Biotechnology Information. [Link]

-

Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(4), M1291. [Link]

-

Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2), 733-739. [Link]

-

Lindup, W. E., et al. (1996). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 48(6), 635-640. [Link]

-

PubChem. 2,5-Furandicarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents. Method for producing 5-chlorothiophene-2-carboxylic acid.

- Google Patents. Process for preparing aminofuranes.

-

Patil, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

Dömling, A. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 9, 2813-2843. [Link]

- Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.

-

Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]

-

University of Toledo. United States Patent. [Link]

-

Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

Sources

- 1. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]

- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. fishersci.com [fishersci.com]

- 6. biosynth.com [biosynth.com]

A Technical Guide to 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS 41019-44-7): Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)furan-2-carboxylic acid (CAS No. 41019-44-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The furan nucleus is a crucial scaffold in numerous physiologically active compounds, acting as a bioisostere for phenyl rings and often improving the pharmacokinetic profile of drug candidates.[1][2] This document details the physicochemical properties, a robust synthetic pathway, chemical reactivity, and potential therapeutic applications of this specific 5-aryl-2-furoic acid derivative. Particular emphasis is placed on its role as a molecular building block and its potential as a precursor for novel therapeutics, drawing parallels with structurally related compounds investigated for anticancer and antimicrobial activities.

Physicochemical and Spectroscopic Profile

This compound is an organic compound featuring a central furan ring substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a carboxylic acid functional group.[3] The presence of the chlorine atom and the carboxylic acid imparts specific electronic and solubility characteristics crucial for its chemical behavior and biological interactions.[3]

Table 1: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 41019-44-7 | [4][5] |

| Molecular Formula | C₁₁H₇ClO₃ | [4][6] |

| Molecular Weight | 222.62 g/mol | [4][6] |

| Physical Form | Solid, Powder | [3] |

| Melting Point | 177-178 °C | [6] |

| Boiling Point | 398.6 ± 32.0 °C (Predicted) | [6] |

| Density | 1.374 ± 0.06 g/cm³ (Predicted) | [6] |

| InChI Key | OWEBZHHXEPQWQW-UHFFFAOYSA-N | [3][4] |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | [3][4] |

Synthesis and Characterization

The synthesis of 5-aryl-furan-2-carboxylic acids is a common objective in medicinal chemistry. A reliable and versatile method involves a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the aryl-furan bond, followed by saponification of the ester to yield the final carboxylic acid. This approach offers high yields and tolerates a wide range of functional groups.

Proposed Synthetic Workflow

The logical pathway begins with a commercially available 5-halofuran carboxylate, which is coupled with a suitable boronic acid. The choice of an ester as the starting material protects the carboxylic acid functionality during the cross-coupling reaction, which is typically performed under basic conditions.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 5-(3-chlorophenyl)furan-2-carboxylate

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Solvent Addition: Add dry 1,4-dioxane to the flask, followed by a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq). The use of a biphasic solvent system is common, and the base is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the resulting mixture to 90 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.[7] The filtrate is then transferred to a separatory funnel, diluted with ethyl acetate, and washed sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure ester intermediate.[7]

Step 2: Synthesis of this compound (Saponification)

-

Setup: Dissolve the purified ester from Step 1 in a mixture of methanol (MeOH) and water.

-

Reaction: Add sodium hydroxide (NaOH) (3.0 eq) and heat the mixture to reflux for 3-4 hours. The ester is hydrolyzed by the hydroxide ions to form the sodium salt of the carboxylic acid.

-

Work-up: Cool the reaction mixture and partially concentrate in vacuo to remove the methanol. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous layer to a pH of approximately 3-4 by the dropwise addition of 1M hydrochloric acid (HCl) at 0 °C. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield the final product, this compound.[7] No further purification is typically necessary.

Characterization: The final compound should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure, High-Resolution Mass Spectrometry (HRMS) to verify its elemental composition, and melting point analysis to assess its purity.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by its three main components: the carboxylic acid, the furan ring, and the chlorophenyl group. This offers multiple handles for chemical modification, making it a versatile scaffold for creating chemical libraries.

-

Carboxylic Acid Group: This is the most reactive site for nucleophilic acyl substitution.[8] It can be readily converted into esters, amides, or acid chlorides. This is a common strategy in drug design to modulate solubility, cell permeability, and target engagement.

-

Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic substitution, typically at the C3 or C4 positions.[1] However, it can also act as a diene in Diels-Alder reactions under certain conditions.[2]

-

Chlorophenyl Group: The phenyl ring is less reactive than the furan ring towards electrophilic substitution. The chlorine atom is an ortho-, para-director, although it is deactivating. It can also be a site for transition metal-catalyzed cross-coupling reactions.

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Other Potential Applications

-

Antitubercular Activity: 5-Phenyl-furan-2-carboxylic acids have been identified as a class of potential therapeutics for tuberculosis, targeting the salicylate synthase MbtI, an enzyme essential for iron acquisition in Mycobacterium tuberculosis. [7]* General Antimicrobial Agents: The furan scaffold is present in various antibacterial and antifungal drugs. [1][9]The specific substitution pattern of the title compound makes it a candidate for screening against a panel of microbial pathogens.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. However, based on data for structurally similar compounds like 2-furoic acid, the following general precautions are advised:

-

Hazards: May cause skin, eye, and respiratory tract irritation. [10][11]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. [3]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery. Its well-defined structure, accessible synthetic routes, and multiple points for chemical modification make it an attractive starting point for the development of new chemical entities. Drawing from research on analogous structures, its most promising therapeutic potential lies in the development of novel anticancer agents targeting tubulin dynamics. Further investigation into this and other potential biological activities is warranted to fully explore its utility in medicinal chemistry.

References

-

Medicinal significance of furan derivatives : A Review - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (2024). Oriental Journal of Chemistry. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (n.d.). Arkat USA. [Link]

-

Furan Derivatives and Their Role in Pharmaceuticals - BioScience Academic Publishing. (2025). BioScience Academic Publishing. [Link]

-

Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

-

Application of furan derivative in medicinal field. - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of Furanic Compounds - DTIC. (n.d.). Defense Technical Information Center. [Link]

-

This compound | C11H7ClO3 | CID 736256 - PubChem. (n.d.). PubChem. [Link]

-

(PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - ResearchGate. (n.d.). ResearchGate. [Link]

-

separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Furan Derivatives: Preparation & Hydrogenation Techniques - StudySmarter. (2023). StudySmarter. [Link]

-

2 - SAFETY DATA SHEET. (2010). [Link]

-

5-(4-chlorophenyl)-2-furoic acid (C11H7ClO3) - PubChemLite. (n.d.). PubChemLite. [Link]

-

5-(4-CHLOROPHENYL)-2-FUROIC ACID Three Chongqing Chemdad Co. (n.d.). Chemdad. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (n.d.). MDPI. [Link]

-

2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. (n.d.). PubChem. [Link]

-

11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC - NIH. (n.d.). National Institutes of Health. [Link]

- WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents. (n.d.).

-

Reactivity of carboxylic acid derivatives (video) - Khan Academy. (n.d.). Khan Academy. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]

- 4. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 41019-44-7 CAS MSDS (5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(3-Chlorophenyl)furan-2-carboxylic acid

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the furan scaffold is a privileged structure, serving as a versatile bioisostere for phenyl rings and participating in a multitude of pharmacological interactions.[1] The compound 5-(3-Chlorophenyl)furan-2-carboxylic acid (CPFA) represents a quintessential example of this molecular architecture, combining a disubstituted furan ring with a halogenated phenyl moiety—a common strategy for modulating pharmacokinetic and pharmacodynamic properties.[2]

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

Before engaging advanced spectroscopic techniques, the foundational step is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

For CPFA, the molecular formula is C₁₁H₇ClO₃ .[5][6][7] This is confirmed by HRMS, which would yield a measured mass-to-charge ratio (m/z) extremely close to the calculated exact mass of 222.0084 for the [M]+• ion.[5]

From this formula, we calculate the Degrees of Unsaturation (DBE), a critical first clue to the molecule's structure:

DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 11 + 1 - (7/2) - (1/2) + (0/2) DBE = 12 - 4 = 8

This high value immediately suggests the presence of multiple rings and/or double bonds. We can preliminarily assign these: 4 for the phenyl ring, 2 for the furan ring (1 for the ring and 1 for a double bond), 1 for the second double bond in the furan ring, and 1 for the carbonyl group (C=O) of the carboxylic acid. This accounting perfectly matches the expected structure.

Part 2: Spectroscopic Interrogation - A Multi-faceted Approach

No single technique can provide absolute structural proof. Instead, we orchestrate a suite of spectroscopic methods, each providing a unique piece of the puzzle. The workflow below illustrates our integrated strategy.

Caption: Workflow for the structure elucidation of CPFA.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the molecular weight and crucial fragmentation data that reveals the molecule's constituent parts.[3]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile (LC-MS grade).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquisition (Negative Ion Mode): Given the acidic proton, negative ion mode is ideal, detecting the deprotonated molecule [M-H]⁻.

-

Analysis: Determine the exact mass of the [M-H]⁻ ion and use software to generate a list of possible elemental compositions. The presence of a chlorine atom should be confirmed by observing the characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[8]

Data Interpretation:

| m/z (Proposed) | Fragment Lost | Proposed Fragment Structure | Significance |

| 222/224 | - | [C₁₁H₇ClO₃]⁺ | Molecular ion ([M]⁺) with Cl isotope pattern. |

| 177/179 | •COOH | [C₁₀H₆ClO]⁺ | Loss of the carboxylic acid radical, a common fragmentation for such acids. |

| 149 | •Cl, •CO | [C₁₀H₆O]⁺ | Subsequent loss of chlorine and carbon monoxide. |

| 113 | C₆H₄Cl | [C₅H₃O₂]⁺ | Cleavage of the bond between the two rings. |

| 39 | - | [C₃H₃]⁺ | A characteristic fragment of the furan ring itself.[9] |

The observation of the M and M+2 peaks in a ~3:1 ratio is definitive evidence for the presence of a single chlorine atom. The loss of 45 amu (•COOH) is a strong indicator of a carboxylic acid moiety.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[11]

Experimental Protocol: ATR-FTIR

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The characteristic, extremely broad peak confirms the -COOH group.[11] |

| ~1720-1680 | C=O stretch | Carboxylic Acid (conjugated) | Confirms the carbonyl. The frequency is slightly lowered from a typical aliphatic acid due to conjugation with the furan ring.[12][13] |

| ~1600, ~1475 | C=C stretch | Aromatic Rings | Indicates the presence of both the furan and phenyl rings. |

| ~1250-1020 | C-O stretch | Furan ring & Carboxylic Acid | Strong bands in this region are typical for the furan ether linkage and the C-O of the acid. |

| ~800-600 | C-Cl stretch | Aryl Halide | Confirms the presence of the C-Cl bond. |

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides insight into the electronic structure, specifically the extent of π-conjugation. The phenyl-furan-carboxyl system constitutes a large chromophore.[14]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Acquire the spectrum against a solvent blank, typically over a range of 200-400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Interpretation: Furan itself absorbs around 200-210 nm.[14] The extensive conjugation in CPFA, linking the phenyl ring through the furan to the carbonyl group, is expected to cause a significant bathochromic (red) shift. A λmax in the range of 280-320 nm would be anticipated, corresponding to π→π* electronic transitions within this conjugated system.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for structure elucidation, providing a complete proton and carbon framework and, crucially, the connectivity between them.[17] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

¹H NMR Data Interpretation: The spectrum should show signals for 7 distinct protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad s | 1H | COOH | The acidic proton, highly deshielded and often broad. |

| ~7.8-7.5 | m | 4H | Ar-H | Protons on the 3-chlorophenyl ring. Complex splitting due to meta and ortho coupling. |

| ~7.4 | d (J ≈ 3.7 Hz) | 1H | Furan H3 | The furan proton adjacent to the carboxylic acid. Deshielded by the C=O group.[18] |

| ~7.0 | d (J ≈ 3.7 Hz) | 1H | Furan H4 | The furan proton adjacent to the phenyl ring. Coupled only to H3.[18] |

¹³C NMR Data Interpretation: The spectrum should show 11 distinct carbon signals.

| Predicted δ (ppm) | Assignment | Rationale |

| ~160 | C=O | Carboxylic acid carbon. |

| ~155 | Furan C5 | Furan carbon attached to the phenyl group. |

| ~146 | Furan C2 | Furan carbon attached to the carboxylic acid.[18] |

| ~135 | Ar C-Cl | Phenyl carbon attached to chlorine. |

| ~134 | Ar C-ipso | Phenyl carbon attached to the furan ring. |

| ~131-124 | Ar CH | The four CH carbons of the phenyl ring. |

| ~120 | Furan C3 | Furan CH carbon adjacent to the COOH group.[18] |

| ~111 | Furan C4 | Furan CH carbon adjacent to the phenyl group. |

2D NMR: Assembling the Pieces While 1D NMR provides the inventory of parts, 2D NMR shows how they are connected.[19]

-

COSY (Correlation Spectroscopy): Confirms which protons are coupled (i.e., on adjacent carbons). We would expect to see a cross-peak between the two furan protons (H3 and H4) and complex correlations among the 4 protons on the chlorophenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the CH carbons in the ¹³C spectrum (e.g., linking the ¹H signal at ~7.4 ppm to the ¹³C signal at ~120 ppm, assigning both to position 3).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key anticipated HMBC correlations for CPFA.

Crucial HMBC Correlations for Final Proof:

-

Phenyl-to-Furan Link: A correlation from the protons on the chlorophenyl ring (specifically the one at position 2' or 6') to the furan carbon at C5. This is the definitive link proving the substitution pattern.

-

Furan-to-Carboxyl Link: A correlation from the furan proton H3 to the carbonyl carbon of the carboxylic acid. This confirms the position of the acid group.

-

Intra-ring Correlations: Correlations from H3 to C2, C4, and C5, and from H4 to C2, C3, and C5 will confirm the furan ring assignments.

Part 3: Data Synthesis and Conclusion

-

MS established the correct molecular formula (C₁₁H₇ClO₃) and molecular weight (222.62 g/mol ), confirmed the presence of one chlorine atom, and showed fragments corresponding to the expected structural units.

-

IR confirmed the presence of the key functional groups: a carboxylic acid, aromatic rings, and an aryl chloride.

-

UV-Vis indicated a large, conjugated π-system, consistent with the linked phenyl and furan rings.

-

¹H and ¹³C NMR provided a complete census of all proton and carbon environments, matching the proposed structure.

-

2D NMR (COSY, HSQC, and especially HMBC) provided the irrefutable connectivity map, linking the individual fragments (chlorophenyl, furan, carboxylic acid) in the correct sequence and orientation.

Collectively, these self-validating layers of evidence lead to the unambiguous elucidation of the structure as This compound . This rigorous, multi-technique approach ensures the highest level of scientific integrity, providing a trustworthy structural foundation for any future research or development activities involving this compound.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Luu, T. D., & Vo, C. V. (2022). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2950-2956. [Link]

-

Kiewiet, A., de Wit, J., & Weringa, W. D. (1974). 13C FT‐NMR spectra of alkyl substituted furans. A study of the influence of steric interactions. Organic Magnetic Resonance, 6(8), 461-465. [Link]

-

Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116295. [Link]

-

McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

-

Wade, L. G. (n.d.). Infrared Spectroscopy. Pearson. [Link] (Note: General textbook reference, direct deep link unavailable).

-

LibreTexts Chemistry. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736256, this compound. PubChem. [Link]

-

Zhang, Y., et al. (2020). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers. ResearchGate. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Royal Society of Chemistry. (2019). Molecular structure and composition elucidation of an industrial humin and its fractions - Electronic Supporting Information. [Link]

-

SpectraBase. (n.d.). (2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. [Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Al-Otaibi, J. S., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 116-125. [Link]

-

Rackwitz, J., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(48), 9886–9894. [Link]

-

ResearchGate. (2017). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]

-

Lalevée, J., et al. (2022). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Polymers, 14(15), 3059. [Link]

-

Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1382. [Link]

-

Wang, T., et al. (2021). Perfect and Defective 13C Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Journal of the American Chemical Society, 143(25), 9526–9536. [Link]

-

ResearchGate. (2007). 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... [Link]

-

Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. [Link]

-

Physics Stack Exchange. (2025). UV-Vis Absorption Spectra of Furan. [Link]

-

NIST. (n.d.). Furan. NIST Chemistry WebBook. [Link]

-

LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531–536. [Link]

-

Dahms, F., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(4), M1288. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. PubChem. [Link]

-

Kumar, D., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 5. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 41019-44-7 CAS MSDS (5-(3-CHLORO-PHENYL)-FURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization | MDPI [mdpi.com]

- 17. jchps.com [jchps.com]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Chlorophenyl)furan-2-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. The document details its chemical identity, including synonyms and key identifiers, and presents a robust synthetic pathway for its preparation. A thorough analysis of its physicochemical properties and a detailed characterization using various spectroscopic techniques are provided. Furthermore, this guide explores the potential biological activities of this compound, drawing parallels with structurally related molecules that have shown promise as inhibitors of tubulin polymerization, a key target in oncology. This document is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Heterocyclic compounds, particularly those containing furan scaffolds, are of significant interest in drug discovery due to their diverse pharmacological activities.[1] The strategic incorporation of substituted phenyl rings onto the furan core can modulate the biological and physicochemical properties of the resulting molecules, leading to the identification of potent and selective therapeutic agents. This compound belongs to this promising class of compounds. Its structure, featuring a furan-2-carboxylic acid moiety linked to a 3-chlorophenyl group, presents a unique combination of functionalities that warrant detailed investigation for potential applications in medicinal chemistry. This guide aims to consolidate the available technical information on this compound, providing a foundation for future research and development endeavors.

Chemical Identity and Nomenclature

A clear understanding of the compound's nomenclature is essential for accurate scientific communication and database searches.

Synonyms and Alternative Names

-

5-(3-chlorophenyl)-2-furoic acid[2]

-

5-(m-Chlorophenyl)-2-furancarboxylic acid[3]

-

2-Furancarboxylic acid, 5-(3-chlorophenyl)-[3]

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 41019-44-7 | [2][4] |

| Molecular Formula | C₁₁H₇ClO₃ | [2][4] |

| Molecular Weight | 222.62 g/mol | [2][4] |

| PubChem CID | 736256 | [2] |

| InChI | InChI=1S/C11H7ClO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | [3] |

| SMILES | C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)O | [2] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers a versatile and high-yielding route to the target molecule.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed coupling of an arylboronic acid with a halo-furan derivative.[5][6]

-

Reactants:

-

Procedure:

-

To an oven-dried flask, add methyl 5-bromofuran-2-carboxylate, 3-chlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) multiple times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 5-(3-chlorophenyl)furan-2-carboxylate.

-

Step 2: Ester Hydrolysis

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.[8][9]

-

Reactants:

-

Procedure:

-

Dissolve the methyl ester in a mixture of the organic solvent and water.

-

Add an excess of the base (e.g., LiOH·H₂O, 2-4 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1N HCl).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford pure this compound.

-

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Source |

| Molecular Weight | 222.62 g/mol | [2] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 50.4 Ų | [2] |

| pKa (acidic) | ~3.5-4.5 (estimated based on similar structures) | [10] |

| Solubility | Poorly soluble in water, soluble in polar organic solvents. | [3] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan protons.

-

-COOH Proton: A broad singlet in the downfield region, typically >10 ppm.[11]

-

Aromatic Protons (3-chlorophenyl ring): A complex multiplet pattern between 7.0 and 8.0 ppm.

-

Furan Protons: Two doublets, each integrating to one proton, in the range of 6.5-7.5 ppm, with a small coupling constant (³JHH ≈ 3-4 Hz).[12]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carboxylic Acid Carbonyl: A signal in the range of 160-170 ppm.[11]

-

Aromatic and Furan Carbons: Multiple signals in the aromatic region (110-160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11][13]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[11][13]

-

C=C Stretch (Aromatic and Furan): Peaks in the 1400-1600 cm⁻¹ region.[13]

-

C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.[14]

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 222 (for ³⁵Cl) and 224 (for ³⁷Cl) in a roughly 3:1 ratio.

-

Key Fragmentation: Loss of -OH (M-17) and -COOH (M-45) are common fragmentation pathways for carboxylic acids.[15][16]

Potential Biological Activity and Related Compounds

While specific biological data for this compound is limited in the public domain, the broader class of 5-phenylfuran derivatives has shown significant promise in drug discovery.

Inhibition of Tubulin Polymerization

Derivatives of 5-(4-chlorophenyl)furan have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a validated target for anticancer drugs.[17] These compounds were found to bind to the colchicine binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[17] This suggests that this compound may also exhibit similar antimitotic activity.

Caption: Mechanism of action for tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) Considerations

The position of the chloro substituent on the phenyl ring is expected to influence the compound's activity. The meta-position in this compound may offer a different binding orientation within the target protein compared to the para-substituted analogue, potentially affecting its potency and selectivity. Further research is needed to elucidate these structure-activity relationships.

Other Potential Activities

Furan-containing compounds have been reported to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[1][18] Therefore, it is plausible that this compound and its derivatives could be explored for applications beyond oncology.

Conclusion and Future Directions

This compound is a readily accessible compound with potential for further investigation in drug discovery. Its structural similarity to known inhibitors of tubulin polymerization makes it a compelling candidate for anticancer research. Future studies should focus on:

-

Biological Evaluation: In vitro testing against a panel of cancer cell lines and in tubulin polymerization assays to confirm its mechanism of action.

-

SAR Studies: Synthesis and evaluation of a library of analogues with varying substituents on the phenyl and furan rings to optimize activity.

-

In Vivo Studies: Preclinical evaluation of promising candidates in animal models of cancer.

-

Exploration of Other Therapeutic Areas: Screening for other potential biological activities, such as antimicrobial and anti-inflammatory effects.

This technical guide provides a solid foundation for researchers to build upon, facilitating the exploration of this compound and its derivatives as potential therapeutic agents.

References

-

PubChem. This compound. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. 2014, 6(5):104-105. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. 2019, 35(2). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]

-

National Center for Biotechnology Information. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

University of Calgary. IR Chart. [Link]

-

PubMed. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. [Link]

-

Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. 2019, 35(2). [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C11H7ClO3 | CID 736256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 41019-44-7: 5-(3-Chlorophenyl)-2-furancarboxylic acid [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

Biological activity of 5-phenyl-furan-2-carboxylic acids

An In-depth Technical Guide to the Biological Activity of 5-Phenyl-furan-2-carboxylic Acids

Introduction

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the field of medicinal chemistry.[1][2] This scaffold is present in a multitude of natural products and synthetically developed pharmaceutical agents, conferring a wide array of biological activities.[3][4] Its structural rigidity, potential for hydrogen bonding via the oxygen atom, and the ability to undergo diverse chemical modifications make it an ideal framework for designing novel therapeutic agents. Furan derivatives have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects, solidifying their status as a "privileged" structure in drug discovery.[2][5]

Introduction to 5-Phenyl-furan-2-carboxylic Acids: Structure and Significance

Within the broad class of furan-based compounds, the 5-phenyl-furan-2-carboxylic acid moiety represents a particularly significant subclass. This core structure consists of a furan ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 2-position. The presence of the phenyl ring introduces opportunities for further substitution, allowing for fine-tuning of lipophilicity, electronic properties, and steric interactions, which are critical determinants of biological activity.[6] The carboxylic acid group often serves as a key pharmacophoric feature, enabling interactions with biological targets through hydrogen bonding or ionic interactions. This unique combination of a versatile furan core, a modifiable phenyl ring, and a reactive carboxylic acid group has made these compounds a fertile ground for the development of potent and selective therapeutic agents.

Overview of Biological Activities

Research into 5-phenyl-furan-2-carboxylic acids and their derivatives has unveiled a diverse range of promising biological activities. These compounds have been extensively investigated for their potential as:

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal pathogens.[2][7]

-

Anti-inflammatory Agents: Modulating key inflammatory pathways and enzymes.[8][9]

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.[10][11]

-

Antitubercular Agents: An innovative class of therapeutics targeting essential pathways for the survival of Mycobacterium tuberculosis.[12][13]

This guide will provide a detailed exploration of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Synthesis of 5-Phenyl-furan-2-carboxylic Acid Derivatives

General Synthetic Strategies

The construction of the 5-phenyl-furan-2-carboxylic acid scaffold is typically achieved through modern cross-coupling reactions. The most prevalent and efficient method is the Suzuki coupling, which involves the reaction of a furan derivative bearing a halogen (commonly bromine) with a phenylboronic acid derivative in the presence of a palladium catalyst.[12] Alternative methods like the Meerwein arylation of furfural followed by oxidation have also been employed to generate the core structure.[14] The resulting ester or aldehyde is then hydrolyzed or oxidized, respectively, to yield the final carboxylic acid. These synthetic routes offer high yields and broad substrate scope, allowing for the creation of diverse libraries of compounds for biological screening.

Example Synthetic Protocol: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

This protocol describes a two-step synthesis involving a Suzuki coupling followed by ester hydrolysis, a common and effective method for generating these compounds.[12][13]

Step 1: Suzuki Coupling - Synthesis of Methyl 5-(4-nitrophenyl)furan-2-carboxylate

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.3 eq), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) in dry 1,4-dioxane.

-

Reaction Initiation: Add a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq) to the mixture.

-

Reaction Conditions: Stir the resulting mixture vigorously at 90 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired ester intermediate.

Step 2: Hydrolysis - Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

-

Reagent Preparation: Dissolve the intermediate ester, methyl 5-(4-nitrophenyl)furan-2-carboxylate (1.0 eq), in a 2:1 mixture of water (H₂O) and methanol (MeOH).

-

Reaction Initiation: Add sodium hydroxide (NaOH) (3.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling, partially concentrate the mixture in vacuo to remove the methanol. Acidify the remaining aqueous solution to a pH of 3-4 by adding 1 M hydrochloric acid (HCl). The precipitated solid is collected by filtration, washed with water, and dried to afford the final product, 5-(4-nitrophenyl)furan-2-carboxylic acid.[12]

Visualization of the Synthetic Pathway

Caption: Synthetic route for 5-(4-nitrophenyl)furan-2-carboxylic acid.

Antimicrobial Activity

Mechanism of Action

The antimicrobial activity of furan derivatives, including the 5-phenyl-furan-2-carboxylic acid class, is multifaceted. Investigations suggest that these compounds exert their effects through mechanisms such as the selective inhibition of microbial growth and the modification of essential microbial enzymes.[2][3] The presence of the furan ring combined with other aromatic systems, like the phenyl group, is believed to be crucial for this biological activity.[3] While the precise molecular targets are often pathogen-specific, the overall effect disrupts critical cellular processes, leading to the inhibition of proliferation or cell death.

Spectrum of Activity

Derivatives of this scaffold have demonstrated a broad spectrum of activity. Studies have reported inhibitory effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[1][2] Furthermore, antifungal properties have also been observed, highlighting the versatility of these compounds as potential anti-infective agents.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies provide critical insights into optimizing the antimicrobial potency of these molecules.

-

The Furan Moiety: The furan ring itself is a key pharmacophore. Its replacement with other heterocycles often leads to a decrease in activity.[6]

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence antimicrobial efficacy. Electron-withdrawing groups, such as nitro groups, have been shown to enhance activity in some derivatives.[7] The substitution pattern can modulate the electronic properties and overall lipophilicity of the molecule, affecting its ability to penetrate microbial cell membranes and interact with its target.

Tabulated Antimicrobial Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3-Aryl-3(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | [2] |

| 5-Nitrofuran derivatives | Various Gram (+) and Gram (-) | Not specified | [7] |

| Furanone Sulfone 26 | Staphylococcus aureus | 8 | [1] |

| Furanone Sulfone 26 | Bacillus subtilis | 8 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.[10]

-

Preparation of Compounds: Prepare a stock solution of each test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10,000 µg/mL).

-

Bacterial Strain Preparation: Culture the test microorganism (e.g., S. aureus) in an appropriate liquid broth medium (e.g., Nutrient Broth) until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a standardized concentration (e.g., 1x10⁵ cells/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of desired concentrations.

-

Inoculation: Add a standardized volume of the bacterial suspension to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at 37 °C for 24 hours.[16]

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1] Visual inspection or measurement of optical density can be used for determination.

Anti-inflammatory Activity

Mechanism of Action

5-Phenyl-furan-2-carboxylic acid derivatives have shown significant potential as anti-inflammatory agents by targeting key components of the inflammatory cascade. One prominent mechanism is the inhibition of phosphodiesterase type 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP).[8][17] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). Another critical mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][18] This pathway is a central regulator of inflammation, and its inhibition prevents the transcription of numerous inflammatory genes, including those for COX-2, iNOS, and various cytokines.[9]

In Vitro and In Vivo Evidence

In vitro studies using cell models like lipopolysaccharide (LPS)-stimulated macrophages have demonstrated that these compounds can significantly reduce the release of TNF-α.[8] This in vitro efficacy has been corroborated by in vivo animal models of inflammation, such as carrageenan-induced paw edema in rats and LPS-induced septic shock in mice, where administration of these derivatives led to a reduction in inflammatory responses.[9]

Structure-Activity Relationship (SAR) Insights

For PDE4 inhibitors, docking studies have provided valuable SAR information. The introduction of a methoxy group at the para-position of the 5-phenyl ring was found to enhance inhibitory activity by promoting favorable interactions with the metal-binding pocket domain of the PDE4B enzyme.[8] The presence of an amide function linked to the furan ring can also strengthen the binding to PDE4 by forming hydrogen bonds with key amino acid residues like Gln443.[17]

Tabulated Anti-inflammatory Data

| Compound/Derivative | Target | IC₅₀ (µM) | Reference |

| 5-Phenyl-2-furan derivative (Compound 5j) | PDE4 | 1.4 | [8][17] |

| Rolipram (Reference drug) | PDE4 | 2.0 | [8] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay is a cornerstone for the in vitro evaluation of potential anti-inflammatory agents.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7 cell line) in a suitable medium until they reach approximately 80% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in media) for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) (e.g., at 1 µg/mL) to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37 °C in a CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Visualization of the NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by furan derivatives.

Anticancer Activity

Mechanism of Action

The anticancer properties of 5-phenyl-furan-2-carboxylic acid derivatives are attributed to their ability to interfere with key cellular processes that are dysregulated in cancer. Studies have shown that these compounds can induce cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from progressing through mitosis and proliferating.[10][11] Following cell cycle arrest, these compounds often trigger apoptosis, or programmed cell death. This is achieved through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[11] Some furan-based compounds have also been found to act as tubulin polymerization inhibitors, disrupting the microtubule dynamics essential for cell division.[11]

Activity Against Various Cancer Cell Lines

The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines. Potent activity has been observed against breast cancer (MCF-7), colon cancer (Caco-2), liver cancer (HepG-2), and cervical cancer (HeLa) cell lines.[11][19] The selectivity of these compounds, i.e., their ability to kill cancer cells while sparing normal cells, is a critical aspect of ongoing research.

Structure-Activity Relationship (SAR) Insights

The anticancer activity is highly dependent on the specific chemical structure. For a series of novel furan-based derivatives, a pyridine carbohydrazide and an N-phenyl triazinone derivative were identified as having particularly potent cytotoxic activity against the MCF-7 breast cancer cell line.[10] This indicates that modifications extending from the core furan scaffold can dramatically enhance potency and that the nature of the substituent plays a crucial role in the interaction with the biological target.

Tabulated Anticancer Data

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine carbohydrazide derivative (4) | MCF-7 (Breast) | 4.06 | [10][11] |

| N-phenyl triazinone derivative (7) | MCF-7 (Breast) | 2.96 | [10][11] |

| Silver(I) complex of furan-2-carboxylate | Jurkat (Leukemia) | 8.00 | [10] |

| Bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[16]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment compared to the untreated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualization of Apoptosis Induction Pathway

Caption: Induction of apoptosis via the mitochondrial pathway.

Antitubercular Activity

Mechanism of Action

A particularly innovative application of 5-phenyl-furan-2-carboxylic acids is in the development of novel antitubercular agents.[12][13] These compounds function as anti-virulence agents by targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis (Mtb). Iron is an essential nutrient for the pathogen's survival and virulence. The key molecular target is the salicylate synthase MbtI, a crucial Mg²⁺-dependent enzyme that catalyzes the first committed step in the biosynthesis of all mycobacterial siderophores (mycobactins and carboxymycobactins).[6][12] By inhibiting MbtI, these furan-based compounds effectively starve the bacteria of iron, hindering its ability to establish an infection.[12]

In Vitro and In Vivo Efficacy

The furan scaffold has been identified as a key component for MbtI inhibition and antimycobacterial activity.[6] Lead compounds from this class have demonstrated potent inhibition of the MbtI enzyme in vitro and have shown promising activity against mycobacterial models.[12] Some derivatives have also shown activity against other bacterial species, including Staphylococcus aureus, indicating a broader potential.[12]

Structure-Activity Relationship (SAR) Insights

The development of MbtI inhibitors has been heavily guided by SAR studies.

-

Furan Core: The furan scaffold is critical for activity when compared to other five-membered heterocycles like thiophene or thiazole.[6]

-

Phenyl Ring Substitution: The substitution pattern on the 5-phenyl ring is a key determinant of potency. A compound featuring a 3-cyano-5-(trifluoromethyl)phenyl group showed significant inhibitory properties, highlighting the importance of specific electronic and steric features for effective binding to the MbtI active site.[6]

Tabulated Antitubercular Data

| Compound/Derivative | Target | IC₅₀ (µM) | Mtb MIC₉₉ (µM) | Reference |

| 3-cyano-5-(trifluoromethyl)phenyl derivative (IV) | MbtI | ~15 | < 250 | [6] |

| 2,4-bis(trifluoromethyl)phenyl derivative (V) | MbtI | ~19 | > 250 | [6] |

Experimental Protocol: MbtI Inhibition Assay

Evaluating the inhibition of the MbtI enzyme typically involves a fluorescence-based assay that measures the conversion of the non-fluorescent substrate, chorismate, to the fluorescent product, salicylate.

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂). Purify the MbtI enzyme using standard protein expression and purification techniques.

-

Assay Setup: In a 96-well, black, clear-bottom plate, add the reaction buffer, the MbtI enzyme, and varying concentrations of the test inhibitor (dissolved in DMSO).

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a short period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, chorismate.

-

Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation ~305 nm, Emission ~420 nm).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualization of the MbtI Inhibition Mechanism

Caption: Inhibition of MbtI disrupts the iron acquisition pathway in Mtb.

Conclusion and Future Perspectives